6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one
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Overview
Description
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Mannich Reaction: This involves the condensation of an amine, formaldehyde, and a compound containing an active hydrogen atom.
Cyclization Reactions: These are used to form the heterocyclic pyrimidine ring.
Substitution Reactions: These introduce the chlorophenyl and fluorophenyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in studies to understand its interaction with biological targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 1,2,4-Triazoles .
Uniqueness
6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H20ClFN4OS |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H20ClFN4OS/c22-15-1-7-19(8-2-15)29-14-17-13-20(28)25-21(24-17)27-11-9-26(10-12-27)18-5-3-16(23)4-6-18/h1-8,13H,9-12,14H2,(H,24,25,28) |
InChI Key |
AXTAKUBQRRKWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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